1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 97629-69-1
VCID: VC21500793
InChI: InChI=1S/C18H18ClF3N2O2S/c19-17-7-6-15(12-16(17)18(20,21)22)27(25,26)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Molecular Formula: C18H18ClF3N2O2S
Molecular Weight: 418.9g/mol

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine

CAS No.: 97629-69-1

Cat. No.: VC21500793

Molecular Formula: C18H18ClF3N2O2S

Molecular Weight: 418.9g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine - 97629-69-1

Specification

CAS No. 97629-69-1
Molecular Formula C18H18ClF3N2O2S
Molecular Weight 418.9g/mol
IUPAC Name 1-benzyl-4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazine
Standard InChI InChI=1S/C18H18ClF3N2O2S/c19-17-7-6-15(12-16(17)18(20,21)22)27(25,26)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Standard InChI Key DUZGCGOGSVVQPL-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine features a piperazine heterocycle as its core structure, with a benzyl group attached to one nitrogen atom and a (4-chloro-3-(trifluoromethyl)phenyl)sulfonyl group attached to the other. The compound contains several key structural elements that contribute to its chemical behavior and potential biological activity. The trifluoromethyl group increases lipophilicity and metabolic stability, while the chloro substituent can enhance binding interactions with biological targets. The sulfonyl linker provides hydrogen bond acceptor capabilities and influences the compound's three-dimensional structure.

The molecular formula of this compound is C₁₈H₁₈ClF₃N₂O₂S, with an approximate molecular weight of 419 g/mol. The presence of the trifluoromethyl group significantly enhances the lipophilicity of the molecule, which may influence its membrane permeability and pharmacokinetic profile. Structurally related compounds with trifluoromethyl groups demonstrate enhanced metabolic stability compared to their non-fluorinated analogs .

Physical Properties

Based on structural analysis and comparison with similar compounds, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine is likely to exhibit the following physical properties:

PropertyValueBasis for Estimation
Physical StateCrystalline solidCommon for similar piperazine derivatives
ColorWhite to off-whiteTypical for similar sulfonyl piperazines
SolubilityPoorly soluble in water; Soluble in DMSO, dichloromethaneBased on lipophilic nature and similar compounds
Melting Point130-150°C (estimated)Comparison with structurally similar compounds
LogP~3.8-4.2 (estimated)Presence of lipophilic groups (benzyl, trifluoromethyl)

Structural Features

The compound contains several key structural elements that contribute to its chemical and biological properties:

  • The piperazine ring provides basic nitrogen centers for potential hydrogen bonding and salt formation.

  • The benzyl group adds lipophilicity and may participate in π-π stacking interactions with aromatic amino acid residues in potential protein targets.

  • The sulfonyl group serves as a hydrogen bond acceptor and provides a specific three-dimensional orientation.

  • The 4-chloro-3-(trifluoromethyl)phenyl moiety combines halogen bonding capabilities with the electron-withdrawing effects of the trifluoromethyl group .

Synthesis Methods

The synthesis of 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine likely follows established protocols for similar piperazine derivatives. Based on synthetic routes for structurally related compounds, the following synthetic pathway can be proposed:

General Synthetic Approach

The synthesis typically involves a multi-step process:

  • N-Benzylation of piperazine to form 1-benzylpiperazine

  • Sulfonylation of the remaining secondary amine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

This approach parallels the synthesis of related compounds such as 1-Benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine and piperazine derivatives containing trifluoromethyl groups .

Biological Activity and Applications

Potential ActivityMechanismStructural Basis
Enzyme InhibitionInteraction with active site residuesSulfonyl group as hydrogen bond acceptor
Receptor ModulationBinding to neurotransmitter receptorsPiperazine scaffold common in CNS-active drugs
AntimicrobialDisruption of bacterial cell processesSimilar to antibacterial sulfonamides
AnticancerInhibition of cancer-specific enzymesRelated compounds show antiproliferative effects

Structurally similar compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus and other bacterial strains . The combination of the benzyl group with the piperazine ring is a structural motif found in several CNS-active drugs, suggesting potential neuroactive properties.

Structure-Activity Relationships

The biological activity of 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine is likely influenced by several structural features:

  • The piperazine ring provides a scaffold commonly found in neuroactive compounds and can interact with various receptors.

  • The benzyl group enhances lipophilicity and may contribute to binding through hydrophobic interactions.

  • The 4-chloro-3-(trifluoromethyl)phenyl group can participate in halogen bonding and pi-stacking interactions with protein targets.

  • The sulfonyl linker provides a specific three-dimensional arrangement of the pharmacophores and can act as a hydrogen bond acceptor .

Research with similar compounds has shown that the trifluoromethyl group significantly enhances metabolic stability and often improves binding affinity to target proteins compared to methyl or hydrogen at the same position .

Comparative Analysis with Structural Analogs

Structural Comparison with Similar Compounds

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine shares structural features with several compounds that have been studied for their biological activities:

CompoundStructural SimilarityKey DifferencesReference
1-Benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazineVery high (>90%)CH₃ vs. CF₃ group
(4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl) derivativesHigh (~80%)Additional functional groups at N-1 position
1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperazineModerate (~60%)Lacks sulfonyl group; different substitution pattern
1-(Benzylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazineModerate (~50%)Different arrangement of functional groups

The differences in substitution patterns and functional groups can significantly impact the pharmacological profiles of these compounds. For example, the replacement of a methyl group with a trifluoromethyl group typically enhances metabolic stability and increases lipophilicity .

Impact of Structural Modifications

The structural modifications in 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine compared to its analogs may result in the following effects:

  • Trifluoromethyl vs. Methyl: The trifluoromethyl group increases lipophilicity, metabolic stability, and often enhances binding affinity compared to the methyl group in the analog compound .

  • Position of substituents: The 4-chloro-3-(trifluoromethyl) substitution pattern on the phenyl ring creates a specific electronic distribution and three-dimensional arrangement that may influence receptor binding specificity.

  • Sulfonyl linker: The presence of a sulfonyl group between the piperazine and the substituted phenyl ring provides hydrogen bond acceptor capabilities and influences the spatial arrangement of the pharmacophores .

Research Applications and Development Status

Current Research Focus

Based on the structural features and activities of similar compounds, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine may be being investigated in several research areas:

  • Medicinal Chemistry: As a scaffold for development of novel therapeutic agents, particularly for CNS disorders and antimicrobial applications.

  • Chemical Biology: As a tool compound for studying biological processes and protein-ligand interactions.

  • Synthetic Methodology: As a target for developing new synthetic routes to complex piperazine derivatives.

Similar compounds have been studied for their potential as phosphopantetheinyl transferase (PPTase) inhibitors with antibacterial activity , suggesting that our target compound might also possess such properties.

Analytical Characterization

Spectroscopic Properties

Based on structural features and data from similar compounds, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine would likely exhibit the following spectroscopic characteristics:

Mass Spectrometry

Expected mass spectrometric data:

  • Molecular ion [M+H]⁺: m/z 419.0858

  • Major fragments might include m/z 327 (loss of benzyl group), m/z 298 (loss of SO₂)

Chromatographic Properties

Based on its structure and lipophilicity, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine would likely exhibit the following chromatographic behavior:

MethodExpected Retention TimeMobile PhaseReference Basis
RP-HPLC5.1-5.4 minAcetonitrile/water gradientSimilar to compounds in
UPLC3.2-3.3 minAcetonitrile/water with 0.1% TFASimilar to compounds in
TLCRf ≈ 0.6-0.7Ethyl acetate/hexane (1:1)Based on structural features

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